molecular formula C17H24ClN3O2 B2951578 1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea CAS No. 2415456-55-0

1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea

Cat. No.: B2951578
CAS No.: 2415456-55-0
M. Wt: 337.85
InChI Key: BGQNDMSPWYIDBZ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is a synthetic organic compound characterized by its unique chemical structure. This compound features a chlorophenyl group, a pyrrolidine ring, and an oxane moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-chlorobenzyl chloride with pyrrolidine to form 1-(4-chlorobenzyl)pyrrolidine. This intermediate is then reacted with oxane-4-carboxylic acid to introduce the oxane moiety. Finally, the urea group is introduced through a reaction with an appropriate isocyanate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to scale up the synthesis while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]amine
  • 1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate

Uniqueness

Compared to similar compounds, 1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2/c18-14-3-1-13(2-4-14)11-19-17(22)20-15-5-8-21(12-15)16-6-9-23-10-7-16/h1-4,15-16H,5-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQNDMSPWYIDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NCC2=CC=C(C=C2)Cl)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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